PTZMes2B
Description
Properties
Molecular Formula |
C36H34BNS |
|---|---|
Molecular Weight |
523.545 |
IUPAC Name |
10-(4-(Dimesitylboraneyl)phenyl)-10H-phenothiazine |
InChI |
InChI=1S/C36H34BNS/c1-23-19-25(3)35(26(4)20-23)37(36-27(5)21-24(2)22-28(36)6)29-15-17-30(18-16-29)38-31-11-7-9-13-33(31)39-34-14-10-8-12-32(34)38/h7-22H,1-6H3 |
InChI Key |
DYKPDTAZSVFNCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C)=CC(C)=C1B(C2=CC=C(N3C4=C(C=CC=C4)SC5=CC=CC=C35)C=C2)C6=C(C)C=C(C)C=C6C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PTZMes2B |
Origin of Product |
United States |
Scientific Research Applications
Organic Electronics
PTZMes2B is primarily recognized for its application in organic electronics, particularly as a hole transporting layer (HTL) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Charge Transport Properties : The compound exhibits efficient intramolecular charge transfer (ICT), which is crucial for enhancing the performance of electronic devices. Studies have demonstrated that this compound can facilitate hole transport effectively, thereby improving the overall efficiency of OLEDs and OPVs .
- Device Performance : In practical applications, devices utilizing this compound have shown improved luminescence and stability compared to those using traditional materials. This makes it a promising candidate for next-generation display technologies and solar cells.
Photonic Applications
This compound's photonic properties have also been explored, particularly in the context of light-emitting devices.
- Fluorescent Properties : The compound demonstrates strong fluorescence, which can be harnessed in various photonic applications. Its ability to emit light efficiently makes it suitable for use in sensors and imaging technologies.
- Potential in Sensors : The fluorescence characteristics of this compound can be utilized in developing sensitive biosensors for detecting biological molecules or environmental pollutants, providing a versatile tool for scientific research and environmental monitoring.
Therapeutic Applications
Emerging research indicates that this compound may have potential therapeutic applications, particularly in cancer treatment.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Mechanistic Insights : Research into the mechanism of action reveals that this compound derivatives may interfere with specific cellular pathways involved in cancer progression, making them candidates for further investigation as anticancer agents.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Organic Light-Emitting Diodes
A study conducted on OLEDs incorporating this compound demonstrated a significant increase in device efficiency and longevity compared to conventional materials. The findings highlight the importance of charge transport properties in optimizing OLED performance.
Case Study 2: Cancer Cell Lines
Research evaluating the anticancer effects of this compound derivatives involved testing against multiple cancer cell lines. Results indicated notable cytotoxicity, suggesting potential pathways for drug development targeting specific cancers.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Advantages Over Analogues
- Reduced Aggregation : The Mes2B group minimizes π-π stacking, enabling high PLQY in neat films .
- Balanced Carrier Transport : HOMO/LUMO alignment (−5.03/−2.61 eV) allows efficient hole/electron injection without blocking layers .
- Superior Efficiency Retention: Non-doped devices maintain 88% of peak EQE at 1,500 cd/m², contrasting with >30% roll-off in doped TADF systems .
Preparation Methods
Reaction Mechanism and Conditions
This compound is synthesized via a palladium-catalyzed Ullmann coupling reaction between phenothiazine (PTZ) and dimesitylarylborane bromide (Mes2BBr). The reaction employs:
-
Catalyst system : Pd2(dba)3 (0.15 mmol) and PHtBu3BF4 (0.25 mmol)
-
Base : Sodium tert-butoxide (NaOtBu, 10 mmol)
-
Solvent : Anhydrous toluene (30 mL)
-
Temperature : 110°C under nitrogen atmosphere
-
Duration : 24 hours
The steric hindrance from Mes2B groups ensures spatial separation between HOMO (localized on PTZ) and LUMO (localized on Mes2B), critical for TADF activity.
Purification and Isolation
Post-reaction workup involves:
-
Quenching : Deionized water added to terminate the reaction.
-
Extraction : Dichloromethane (DCM) separates the organic layer.
-
Chromatography : Column chromatography using petroleum ether/DCM (5:1 v/v) yields a bluish-green solid.
-
Sublimation : Further purification via vacuum sublimation enhances purity to >99.5%.
Yield : 90% (3.35 g from 5 mmol PTZ).
Structural Characterization
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H | 7.45 | d (J = 8.4 Hz) | Aromatic H |
| 1H | 7.33 | d (J = 6.4 Hz) | Aromatic H |
| 1H | 2.26 | s | CH3 (Mesityl) |
| 13C | 145.92 | C | Boron-linked C |
| 13C | 23.56 | CH3 | Methyl C |
Key Observations:
Table 2: Mass and Elemental Data
| Parameter | Value |
|---|---|
| Molecular Formula | C36H34BNS |
| Calculated Mass (m/z) | 523.25 |
| Observed Mass (m/z) | 523.84 (MALDI-TOF MS) |
| Elemental Analysis | C: 82.7%, H: 6.5%, N: 2.7%, S: 6.1% |
Deviations <0.6% between theoretical and experimental values confirm synthetic fidelity.
Thermal and Morphological Properties
Table 3: Thermal Stability Metrics
| Parameter | Value |
|---|---|
| Decomposition Temp (Td, 5% wt loss) | 381°C |
| Glass Transition Temp (Tg) | 84°C |
| Crystallization Temp (Tc) | 157°C |
| Melting Point (Tm) | 262°C |
Implications : High Td ensures stability during OLED fabrication (>300°C substrate heating).
Q & A
Q. How should researchers address potential conflicts of interest when publishing this compound findings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
